molecular formula C9H14O4 B13936220 Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate

Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate

Cat. No.: B13936220
M. Wt: 186.20 g/mol
InChI Key: ZWBXYDILXMWITN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate is an ester derivative featuring a tetrahydro-2H-pyran ring substituted with a 4-oxo group and an ethyl acetate side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of natural products and pharmaceuticals. Its reactivity is influenced by the 4-oxo group, which enables participation in keto-enol tautomerism and hydrogen bonding, and the ester moiety, which facilitates further functionalization .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 2-(4-oxooxan-2-yl)acetate

InChI

InChI=1S/C9H14O4/c1-2-12-9(11)6-8-5-7(10)3-4-13-8/h8H,2-6H2,1H3

InChI Key

ZWBXYDILXMWITN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(=O)CCO1

Origin of Product

United States

Preparation Methods

Synthesis via Di-Ketone Condensation (Based on Patent CN104496858A)

One robust and efficient method for synthesizing this compound involves a two-step process starting from ethyl hydroxypropanoate and ethyl acrylate, proceeding through an intermediate 4-oxa-1,7-diethyl pimelate, followed by a Di-Ketone (Di Keman) condensation under strong basic and low-temperature conditions.

Procedure Summary:

Step Reagents & Conditions Description Yield (%)
1 Ethyl hydroxypropanoate + Ethyl acrylate, THF or DMF solvent, alkaline condition (Na2CO3, K2CO3, NaOH, or KOH), room temperature, 24 h Formation of 4-oxa-1,7-diethyl pimelate intermediate Not specified
2 Addition of strong base (sodium ethylate or sodium hydride) at -10 to 0 °C, nitrogen atmosphere, followed by acid work-up and extraction Di-Ketone condensation to form target compound 68.75% (isolated yield)

Key Features:

  • The mole ratio of hydroxypropanoate to ethyl acrylate is optimized at 1:1.
  • The reaction is conducted under mild and controlled cryogenic conditions.
  • The method avoids harsh reaction conditions and reduces by-product formation, simplifying purification.
  • The process is a "one-pot" operation, enhancing convenience and scalability.

Representative Experimental Data:

  • Hydroxypropionate (10 g, 96 mmol) and ethyl propenoate (9.61 g, 96 mmol) dissolved in 50 mL THF.
  • K2CO3 (1.32 g, 0.1 eq) catalyzed reaction at ambient temperature for 24 h.
  • After completion, cooled to -10 to 0 °C, sodium hydride (7.68 g, 2 eq) added slowly.
  • Post-reaction, acidified to pH 6-7, extracted with ethyl acetate, dried, concentrated.
  • Flash chromatography yielded 11 g of product as colorless oil (68.75% yield).

This method is described as superior to existing approaches due to higher yield, milder conditions, and simpler work-up.

Synthesis via Sodium Metal-Mediated Reaction in Ethanol (Literature Method)

An alternative approach involves the reaction of sodium metal in absolute ethanol with diethyl oxalate, followed by the addition of δ-valerolactone to form the this compound.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Di-Ketone condensation (Patent) Ethyl hydroxypropanoate, ethyl acrylate, NaH or sodium ethylate Mild, -10 to 0 °C, THF or DMF 68.75 One-pot, mild, high purity intermediate Moderate yield
Sodium metal in ethanol (RSC) Sodium metal, diethyl oxalate, δ-valerolactone Low temp (-15 °C), ethanol Not specified Controlled ring formation Handling sodium metal is hazardous
Catalytic hydrogenation Pd/C catalyst, hydrogen or ammonium formate Room temp to 70 °C, methanol or ethanol 78-99 High yield, mild, scalable Requires unsaturated precursor
NaBH4/NiCl2 reduction Sodium borohydride, nickel chloride 0 °C, methanol 84 Alternative to hydrogenation Use of metal salts, moderate yield

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-(4-oxanyl)ethanol.

    Oxidation: Carboxylic acids or ketones.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the electron-withdrawing effects of the ester and ketone groups, which can stabilize or destabilize reaction intermediates.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituents on the pyran ring or acetate chain (Table 1).

Table 1: Structural Comparison of Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate and Analogs

Compound Name CAS Number Substituents on Pyran Ring Acetate Chain Modification Molecular Formula Molecular Weight (g/mol)
This compound 156002-64-1* 4-oxo None C₉H₁₄O₄ 186.21†
Ethyl tetrahydropyran-4-yl acetate 103260-44-2 None None C₉H₁₆O₃ 172.20
Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate - 4-oxo, 3-oxo Additional oxo group C₁₀H₁₄O₅ 200.19
Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate 70007-83-9 4-methyl, 2-oxo None C₁₀H₁₂O₄ 196.20
Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate 921755-40-0 None (3,6-dihydro) Nitro group C₉H₁₃NO₅ 215.21

*Presumed based on –15; †Calculated from molecular formula.

Physical and Chemical Properties

  • Boiling Points : Ethyl tetrahydropyran-4-yl acetate (CAS 103260-44-2) has a higher boiling point (228.3°C) compared to the target compound (estimated lower due to reduced polarity without additional oxo groups) .
  • Reactivity: The 4-oxo group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents or hydride donors) . Analogs like Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (CAS 70007-83-9) exhibit distinct reactivity due to conjugation between the oxo group and the pyran ring, enabling Diels-Alder or Michael addition reactions .

Biological Activity

Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate, a compound derived from the tetrahydropyran family, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a tetrahydropyran ring with an oxo group. This structural configuration is significant as it influences the compound's reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to act as both a nucleophile and electrophile. This dual functionality allows the compound to form covalent bonds with various biological macromolecules, leading to alterations in their structure and function. The interactions often involve key molecular targets that play roles in cellular signaling pathways.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated macrophages. The inhibition is linked to the suppression of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are essential for combating oxidative stress in cells. Studies have reported that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of this compound:

Study TypeBiological Activity AssessedKey Findings
Cytokine ProductionAnti-inflammatoryInhibition of TNF-α and ILs in RAW264.7 cells
Oxidative StressAntioxidantSignificant reduction in reactive oxygen species
Cell ViabilityCytotoxicityMinimal cytotoxic effects on normal cells

In Vivo Studies

In vivo studies have further corroborated the findings from in vitro assays. Animal models treated with this compound exhibited reduced inflammation markers and improved recovery from induced inflammatory conditions .

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